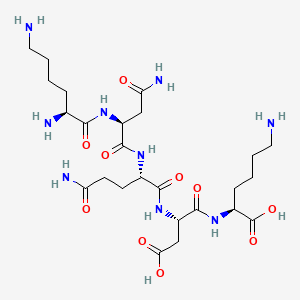
Knqdk peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Knqdk peptide is a synthetic pentapeptide, residues 112-116 of bovine K-casein.
Aplicaciones Científicas De Investigación
The KNQDK peptide, a bioactive peptide derived from milk proteins, specifically bovine κ-casein, exhibits notable antithrombotic activity . This peptide has garnered interest for its potential applications in functional foods as a safer alternative to current therapies for preventing thrombosis, which are often associated with severe side effects such as bleeding .
Scientific Research Applications
Antithrombotic Properties:
- Mechanism of Action The main antithrombotic action of the this compound involves inhibiting ADP-induced platelet fibrinogen binding by binding to the platelet receptor αIIbβ3, thus preventing platelet aggregation . This mechanism is similar to that of the KDQDK peptide, also known as casoplatelin, found in sheep milk, which has demonstrated complete inhibition of platelet aggregation induced by thrombin in in vitro experiments .
- In vivo Studies In vivo antithrombotic activity has been demonstrated for peptides from k-casein, including KNQDK, without detectable toxic effects . This makes it a promising candidate for further research into safer therapeutic options .
Comparison with Other Peptides:
The sequence of KNQDK is similar to that of the KDQDK peptide from sheep milk, which also exhibits antiplatelet activity . Additionally, a peptide derived from human lactoferrin, containing the amino acid sequence KRDS, shows a similar mechanism by interfering with fibrinogen binding to αIIbβ3 .
Potential Therapeutic Applications:
Given its antithrombotic properties and demonstrated in vivo activity without toxic effects, KNQDK holds promise as a novel ingredient in functional foods aimed at preventing thrombosis . Its mechanism of action, which involves inhibiting platelet aggregation, aligns with current therapeutic strategies but with potentially fewer side effects .
While the primary focus of the available research highlights the antithrombotic properties of KNQDK, peptides, in general, have broad applications in scientific research, including:
- Epitope Mapping: Peptides are used to map antibody epitopes and enzyme binding sites .
- Drug Design: They facilitate the design of novel enzymes, drugs, and vaccines .
- Quantitative Studies: Synthetic peptides are used in quantitative studies such as NMR and receptor-ligand binding assays .
- Antibody Production: Peptides are utilized in monoclonal and polyclonal antibody production .
Propiedades
Número CAS |
116430-79-6 |
|---|---|
Fórmula molecular |
C25H45N9O10 |
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H45N9O10/c26-9-3-1-5-13(28)21(39)33-16(11-19(30)36)23(41)31-14(7-8-18(29)35)22(40)34-17(12-20(37)38)24(42)32-15(25(43)44)6-2-4-10-27/h13-17H,1-12,26-28H2,(H2,29,35)(H2,30,36)(H,31,41)(H,32,42)(H,33,39)(H,34,40)(H,37,38)(H,43,44)/t13-,14-,15-,16-,17-/m0/s1 |
Clave InChI |
SJCPCCWQGITHJP-WOYTXXSLSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
116430-79-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
KNQDK |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KNQDK peptide Lys-Asn-Gln-Asp-Lys lysine-asparagine-glycine-aspartic acid-lysine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















